molecular formula C20H27N5O2 B585784 Cilostazol-d4

Cilostazol-d4

Cat. No.: B585784
M. Wt: 373.5 g/mol
InChI Key: RRGUKTPIGVIEKM-KXGHAPEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cilostazol-d4 is a deuterium-labeled analog of Cilostazol, a quinolinone derivative that acts as a selective phosphodiesterase III (PDE3) inhibitor . The incorporation of four deuterium atoms replaces hydrogen in the Cilostazol structure, making this compound particularly valuable as a stable isotopically labeled internal standard in bioanalytical research . Its primary research application is in the accurate quantification and pharmacokinetic profiling of Cilostazol and its metabolites using advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) . Using this compound as an internal standard helps correct for variability in sample preparation and instrument response, thereby improving the precision and reliability of analytical data. Cilostazol, the parent compound, is known for its antiplatelet, vasodilatory, and antithrombotic effects, achieved through the inhibition of PDE3, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels . This elevated cAMP concentration inhibits platelet aggregation and promotes vasodilation by inactivating myosin light-chain kinase in vascular smooth muscle . Cilostazol is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C19 . Researchers should note that compounds like Cilostazol and its analogs are for research purposes only. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-[4-[1-(2,2,6,6-tetradeuteriocyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26)/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGUKTPIGVIEKM-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCCC(C1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Deuteration via Cyclohexan-d11-ol Intermediate

Reaction Optimization and Process Enhancements

Phase-Transfer Catalysis in Alkylation

The alkylation of 6-hydroxy-3,4-dihydroquinolinone with deuterated tetrazole intermediates benefits significantly from phase-transfer catalysis. US20020099213A1 demonstrates that combining aqueous sodium hydroxide with tetrabutylammonium bromide in a water-immiscible solvent (e.g., toluene) enhances reaction efficiency. This biphasic system achieves 89% yield of this compound by minimizing decomposition of the base-sensitive tetrazole intermediate.

Buffered Inorganic Base Systems

To further suppress byproduct formation, a mixed-base system of potassium carbonate and sodium hydroxide proves effective. Molecular sieve-assisted dehydration of the reaction mixture prior to tetrazole addition reduces hydrolytic side reactions, increasing overall yield to 92%. Controlled portionwise addition of sodium hydroxide maintains pH stability, preventing dimerization of the quinolinone core.

Analytical Validation of Synthetic Products

HPLC-MS/MS Quantification

A validated LC-MS/MS method described in TSI Journals enables precise quantification of this compound. Using a Princeton Spher-100 C18 column with 0.1% formic acid/acetonitrile mobile phase (40:60 v/v), the method achieves baseline separation of this compound from its non-deuterated analog. Key validation parameters include:

ParameterResult
Linearity (0.5–1500 ng/mL)R² = 0.9993
Intra-day precision1.2–3.8% RSD
Inter-day precision2.1–4.6% RSD
Extraction recovery98.2 ± 2.1%

This method demonstrates sufficient sensitivity for pharmacokinetic studies, with a lower limit of quantification (LLOQ) at 0.5 ng/mL.

Stability Profiling

Stability studies under various conditions confirm the robustness of this compound preparations:

ConditionTimeframeDegradation
Room temperature26 hours<2%
Autosampler (10°C)73 hours<1.5%
Freeze-thaw cycles3 cycles<3%
Long-term (-80°C)65 days<5%

These data ensure reliable results in extended pharmacological studies.

Comparative Analysis of Synthetic Methods

Yield and Purity Metrics

A comparative evaluation of major synthetic routes reveals critical process advantages:

MethodYieldPurityDeuterium Incorporation
Cyclohexan-d11-ol route78%99.2%>98% at cyclohexyl
Bromopropionate route82%98.7%97.5% at propionate
Phase-transfer catalysis89%99.5%99.1% overall

The phase-transfer method demonstrates superior deuteration efficiency due to minimized side reactions.

Scalability Considerations

EP2527336A1 highlights the use of microreactor technology for large-scale production. Continuous flow systems with computer-controlled reactors achieve 95% yield at kilogram scale, compared to 82% yield in batch processes . This scalability makes the phase-transfer catalytic method industrially viable.

Chemical Reactions Analysis

Types of Reactions

Cilostazol-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound include its various metabolites, such as 3,4-dehydro-cilostazol, which retains the pharmacological activity of the parent compound .

Scientific Research Applications

Pharmacological Mechanism

Cilostazol-d4 functions by inhibiting phosphodiesterase III, leading to increased levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. The elevation of cAMP activates protein kinase A (PKA), which results in:

  • Inhibition of Platelet Aggregation : This is crucial for preventing thrombus formation in patients at risk for cardiovascular events.
  • Vasodilation : this compound promotes vasodilation by preventing the phosphorylation of myosin light chain kinase, thus reducing vascular resistance and improving blood flow.
  • Endothelial Function Improvement : Enhanced endothelial nitric oxide synthase (eNOS) activity leads to improved endothelial function, which is vital for cardiovascular health.

Treatment of Intermittent Claudication

This compound is primarily approved for treating intermittent claudication associated with peripheral artery disease (PAD). Clinical studies demonstrate that cilostazol significantly improves pain-free walking distances in patients suffering from this condition. For instance, a multi-center study indicated that cilostazol increased pain-free walking distance by a median of 285 meters at three months and 387 meters at six months .

Stroke Prevention

This compound has been explored for its potential in preventing recurrent strokes, particularly in patients with a history of transient ischemic attacks or non-cardioembolic ischemic strokes. It is used off-label in these scenarios to reduce the risk of severe vascular events .

Combination Therapy

Research has indicated that cilostazol can be effectively combined with other antiplatelet agents, such as aspirin, to enhance therapeutic outcomes in patients with ischemic conditions. Ongoing trials are assessing the efficacy of such combinations in improving patient outcomes after strokes .

Case Study 1: Efficacy in Peripheral Artery Disease

A study involving 200 patients with PAD demonstrated significant improvements in walking distances and quality of life metrics following treatment with cilostazol. Notably, patients reported decreased pain symptoms and improved functional capacity over a six-month period .

Case Study 2: Safety Profile

In another clinical trial assessing the safety profile of this compound, adverse events such as headache and gastrointestinal disturbances were reported; however, these were generally mild and transient, leading to high tolerability among participants .

Data Tables

Application Outcome Study Reference
Intermittent ClaudicationIncreased pain-free walking distance
Stroke PreventionReduced risk of recurrent strokes
Combination Therapy with AspirinEnhanced efficacy in ischemic stroke patients

Comparison with Similar Compounds

Cilostazol (OPC-13013)

  • Structure: Non-deuterated parent compound.
  • Activity : Inhibits PDE3A (IC50 = 0.2 μM), with antiplatelet, vasodilatory, and cardioprotective effects .
  • Applications : Clinically launched for peripheral artery disease and intermittent claudication .
  • Metabolism : Rapidly metabolized by CYP3A4 and CYP2C19, limiting its utility in metabolic studies .

Cilostazol-d11

  • Structure : Contains 11 deuterium atoms.
  • Role : Used alongside Cilostazol-d4 for comparative metabolic tracing, offering higher isotopic resolution in mass spectrometry .
  • Purity : ≥98%, similar to this compound, but less commonly utilized due to cost and specificity .

Cilomilast-d9 (SB-207499-d9)

  • Target : PDE4 inhibitor, distinct from PDE3A.
  • Application : Focused on inflammatory diseases (e.g., COPD) rather than cardiovascular disorders .
  • Deuterium Effect : Stabilizes the compound against oxidative metabolism, analogous to this compound .

PDE3A Inhibitors with Divergent Selectivity

Compound Target IC50 Purity Key Features Reference
This compound PDE3A 0.2 μM ≥99.91% Deuterated for metabolic studies
Milrinone PDE3 0.3 μM ≥98% Inotropic agent; short half-life
Cilostamide PDE3 0.1 μM ≥99% High potency but limited clinical use
  • Milrinone: Unlike this compound, it lacks deuterium labeling and is used acutely in heart failure due to its short duration of action .

Isotopic Labeling and Metabolic Stability

  • Deuterium vs. Non-Deuterated: this compound’s deuterium atoms reduce metabolic degradation by CYP enzymes, extending its half-life compared to Cilostazol .
  • Comparative Stability: Studies show that deuterated analogs like this compound and Cilomilast-d9 exhibit 2–3-fold slower clearance in hepatic microsomes than their non-deuterated counterparts .

Biological Activity

Cilostazol-d4 is a deuterated form of cilostazol, primarily used as an internal standard for quantifying cilostazol in biological samples. Cilostazol itself is a well-known phosphodiesterase III (PDE-III) inhibitor with significant biological activity, particularly in the context of cardiovascular health and peripheral artery disease (PAD). This article delves into the biological activity of cilostazol and its deuterated counterpart, this compound, highlighting their mechanisms of action, pharmacokinetics, and clinical implications.

Cilostazol exerts its pharmacological effects primarily through the inhibition of PDE-III, leading to increased levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. The elevation of cAMP results in several key physiological responses:

  • Inhibition of Platelet Aggregation : Cilostazol prevents platelet aggregation induced by various agonists such as epinephrine and collagen, thereby reducing thrombus formation.
  • Vasodilation : The increased cAMP levels activate protein kinase A (PKA), which phosphorylates myosin light chain kinase, leading to smooth muscle relaxation and vasodilation.
  • Improvement of Endothelial Function : Cilostazol enhances nitric oxide (NO) production via endothelial nitric oxide synthase (eNOS), improving vascular function and potentially reversing endothelial dysfunction.

Pharmacokinetics

Cilostazol is absorbed after oral administration, with its bioavailability influenced by food intake. Key pharmacokinetic parameters include:

  • Absorption : Bioavailability is approximately 95%, significantly increased when taken with high-fat meals.
  • Metabolism : It is extensively metabolized by hepatic cytochrome P450 enzymes (mainly CYP3A4), producing active metabolites that contribute to its pharmacological effects.
  • Half-life : The elimination half-life ranges from 11 to 13 hours, allowing for twice-daily dosing in clinical settings.
  • Elimination : Approximately 74% of the drug is excreted in urine as metabolites, with less than 2% as unchanged cilostazol.

Clinical Studies and Findings

Cilostazol has been extensively studied for its effects on PAD and cardiovascular diseases. Below are summarized findings from significant clinical studies:

Study NamePopulation DescriptionTreatment ComparisonOutcome Measures
CSPS 2 StudyPatients with cerebral infarction within previous 26 weeksCilostazol 200 mg/day vs. Aspirin 81 mg/dayMajor adverse cardiovascular events (MACE) reduction
TOSS-2 StudyPatients with acute symptomatic stenosisCilostazol 200 mg/day vs. ClopidogrelImproved vascular patency
CILON-T StudyPatients undergoing drug-eluting stent placementCilostazol + Clopidogrel + Aspirin vs. Aspirin + ClopidogrelReduced restenosis rates
STOP-IC StudyPatients with symptomatic PADCilostazol + Aspirin vs. AspirinIncreased walking distance and reduced claudication symptoms

Case Studies

  • Long-term Safety in PAD Patients :
    A multicenter study assessed the long-term safety of cilostazol in patients with PAD. Results indicated significant improvements in walking distance and quality of life without major adverse effects over a follow-up period of six months .
  • Effects on Blood Pressure :
    Another study reported reductions in both systolic and diastolic blood pressure among patients treated with cilostazol, suggesting additional cardiovascular benefits beyond its antiplatelet effects .

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question for studying Cilostazol-d4's pharmacokinetic properties?

  • Methodological Answer : Use the PICOT framework to structure the question, specifying:

  • Population/Problem : Target biological system (e.g., in vitro hepatic models, animal models).
  • Intervention : Administration of this compound (dosage, route).
  • Comparison : Non-deuterated Cilostazol or other deuterated analogs.
  • Outcome : Metrics like metabolic stability, half-life, or isotopic effects.
  • Time Frame : Duration of observation (e.g., 24-hour metabolic profiling).
    This framework ensures alignment with hypothesis-driven research and reduces ambiguity .

Q. What experimental design considerations are critical for ensuring reproducibility in this compound studies?

  • Methodological Answer :

  • Detailed Protocols : Document synthesis/purification steps (e.g., deuterium incorporation efficiency, NMR validation) to enable replication.
  • Controls : Include non-deuterated Cilostazol and solvent/vehicle controls.
  • Blinding : Use blinded analysis for pharmacokinetic assays to minimize bias.
  • Replicates : Triplicate measurements for statistical robustness.
    Refer to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for structured reporting of experimental methods .

Q. How can researchers validate the isotopic purity of this compound in preclinical studies?

  • Methodological Answer :

  • Analytical Techniques : Use LC-MS/MS with deuterium-specific fragmentation patterns or high-resolution NMR (e.g., 2^2H-NMR) to confirm deuteration sites and purity (>98%).
  • Reference Standards : Compare against certified non-deuterated Cilostazol.
  • Batch Consistency : Test multiple synthesis batches for isotopic stability under storage conditions (e.g., temperature, humidity).
    Raw data should be archived in supplementary materials for peer review .

Advanced Research Questions

Q. How do researchers resolve contradictions in metabolic stability data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Source Analysis : Compare experimental conditions (e.g., enzyme concentrations in microsomal assays vs. hepatic blood flow in vivo).
  • Isotope Effects : Quantify kinetic isotope effects (KIEs) using Arrhenius plots to assess deuterium’s impact on rate-limiting metabolic steps.
  • Cross-Model Validation : Replicate findings in complementary systems (e.g., humanized liver mice, 3D organoids).
    Contradictions often arise from model-specific variables; systematic error analysis is critical .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Non-linear Regression : Fit data to Hill or Log-Logistic models to estimate EC50_{50}/IC50_{50}.
  • Error Handling : Calculate 95% confidence intervals and apply ANOVA for multi-group comparisons.
  • Outlier Detection : Use Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalies.
    Tools like GraphPad Prism or R packages (e.g., drc) are recommended for reproducible analysis .

Q. How can isotopic labeling (deuterium) alter the binding affinity of this compound to phosphodiesterase III (PDE3)?

  • Methodological Answer :

  • Computational Modeling : Perform molecular dynamics simulations to predict deuterium’s steric/electronic effects on binding.
  • Empirical Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure KdK_d shifts.
  • Structural Analysis : Compare X-ray crystallography data of deuterated vs. non-deuterated complexes.
    Isotopic effects may be negligible but must be empirically ruled out .

Q. What ethical considerations apply when designing human trials involving deuterated drug analogs like this compound?

  • Methodological Answer :

  • Regulatory Compliance : Adhere to FDA/EMA guidelines for deuterated drugs (e.g., IND applications).
  • Informed Consent : Disclose deuterium’s novelty and potential risks (e.g., unknown long-term effects).
  • Data Privacy : Anonymize participant data using unique identifiers, per GDPR/HIPAA standards.
    Submit protocols for ethical review, including risk assessments and data protection plans .

Methodological Resources

  • Data Presentation : Follow Chromatography journal guidelines for tables/graphs (e.g., error bars, pp-values) to ensure clarity .
  • Literature Review : Use PubMed/Google Scholar with keywords like "deuterated PDE inhibitors" + "isotope effects" to identify gaps .
  • Conflict Resolution : Apply Toulmin’s model to dissect contradictory findings into claims, evidence, and warrants during peer review .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cilostazol-d4
Reactant of Route 2
Reactant of Route 2
Cilostazol-d4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.